molecular formula C6H16Cl2N2O2 B1602605 2,6-Diamino(113C)hexanoic acid;dihydrochloride CAS No. 202326-50-9

2,6-Diamino(113C)hexanoic acid;dihydrochloride

Cat. No.: B1602605
CAS No.: 202326-50-9
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-SNHBFGBXSA-N
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Description

2,6-Diamino(113C)hexanoic acid;dihydrochloride is a compound with significant importance in various scientific fields. It is a derivative of hexanoic acid, characterized by the presence of amino groups at the 2 and 6 positions, and is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino(113C)hexanoic acid;dihydrochloride typically involves the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino groups at the specified positions. The dihydrochloride form is obtained by treating the synthesized compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of hexanoic acid, such as oxides, reduced amines, and substituted amino acids, which have applications in different fields.

Scientific Research Applications

2,6-Diamino(113C)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of amino acid metabolism and protein synthesis.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The dihydrochloride form enhances its solubility and stability, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diaminohexanoic acid
  • 2,6-Diaminoheptanoic acid
  • 2,6-Diaminooctanoic acid

Uniqueness

Compared to these similar compounds, 2,6-Diamino(113C)hexanoic acid;dihydrochloride is unique due to its specific positioning of amino groups and its dihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability, such as in pharmaceutical formulations and industrial processes.

Properties

IUPAC Name

2,6-diamino(113C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i6+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-SNHBFGBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)CC([13C](=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583850
Record name (1-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-50-9
Record name (1-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino(113C)hexanoic acid;dihydrochloride
Reactant of Route 2
2,6-Diamino(113C)hexanoic acid;dihydrochloride
Reactant of Route 3
2,6-Diamino(113C)hexanoic acid;dihydrochloride
Reactant of Route 4
2,6-Diamino(113C)hexanoic acid;dihydrochloride
Reactant of Route 5
2,6-Diamino(113C)hexanoic acid;dihydrochloride
Reactant of Route 6
2,6-Diamino(113C)hexanoic acid;dihydrochloride

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